molecular formula C21H25ClN2O4S B11333655 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11333655
M. Wt: 437.0 g/mol
InChI Key: HFLFUTKANJBCMV-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Substitution with Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound’s potential pharmacological properties can be explored for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-HYDROXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: The presence of a hydroxyl group instead of a methoxy group can influence the compound’s chemical properties and interactions.

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-28-19-8-6-16(7-9-19)14-23-21(25)17-10-12-24(13-11-17)29(26,27)15-18-4-2-3-5-20(18)22/h2-9,17H,10-15H2,1H3,(H,23,25)

InChI Key

HFLFUTKANJBCMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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